molecular formula C12H11BrN2O B5847268 1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole

1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole

Cat. No.: B5847268
M. Wt: 279.13 g/mol
InChI Key: KZEMTMUKOXDPAQ-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole, also known as BMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BMMP is a pyrazole-based molecule that contains a bromine atom and a methyl group on its benzene ring.

Scientific Research Applications

1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole has shown promising results in various scientific research applications. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells. In agriculture, this compound has been investigated for its pesticidal activity against various insect pests. This compound has also been studied for its potential as a material for organic electronics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes or signaling pathways. In anti-inflammatory research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. In anti-cancer research, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In anti-inflammatory research, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In anti-cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In agricultural research, this compound has been shown to have pesticidal activity against various insect pests.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, this compound may have limited solubility in certain solvents, which may affect its efficacy in some experiments.

Future Directions

There are several future directions for 1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole research. In medicine, this compound could be further studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, this compound could be further investigated for its pesticidal activity against various insect pests. In material science, this compound could be studied for its potential as a material for organic electronics. Additionally, more research is needed to fully understand the mechanism of action of this compound and optimize its use in various applications.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various scientific research applications. This compound can be synthesized through a multi-step reaction and has been studied for its potential as an anti-inflammatory and anti-cancer agent, pesticidal agent, and material for organic electronics. While this compound has several advantages for lab experiments, its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Nevertheless, there are several future directions for this compound research, and more studies are needed to fully understand its potential applications.

Synthesis Methods

1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole can be synthesized through a multi-step reaction starting from 3-bromo-4-methylbenzaldehyde and methylhydrazine. The reaction involves the formation of a Schiff base followed by cyclization to form the pyrazole ring. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Properties

IUPAC Name

(3-bromo-4-methylphenyl)-(3-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-3-4-10(7-11(8)13)12(16)15-6-5-9(2)14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEMTMUKOXDPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C=CC(=N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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